Diethyl 4-iodobenzene-1,2-dicarboxylate
Description
Diethyl 4-iodobenzene-1,2-dicarboxylate is an aromatic dicarboxylate ester characterized by two ethyl ester groups at the 1- and 2-positions of a benzene ring and an iodine substituent at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck reactions) due to the iodine atom’s role as a leaving group. Its structure combines the electron-withdrawing effects of the ester groups with the steric and electronic influence of the iodine substituent, making it distinct from other benzene dicarboxylate derivatives.
Properties
CAS No. |
67193-51-5 |
|---|---|
Molecular Formula |
C12H13IO4 |
Molecular Weight |
348.13 g/mol |
IUPAC Name |
diethyl 4-iodobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H13IO4/c1-3-16-11(14)9-6-5-8(13)7-10(9)12(15)17-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
CBNTVAPAZMHCRS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=C(C=C1)I)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)I)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Diethyl Benzene-1,2-dicarboxylate Derivatives
The iodine substituent in Diethyl 4-iodobenzene-1,2-dicarboxylate differentiates it from other diethyl benzene-1,2-dicarboxylates with alternative substituents. Key examples include:
Key Observations :
- The iodine atom enhances reactivity in metal-catalyzed reactions compared to Cl or OCH₃ substituents.
Hydrazine-1,2-dicarboxylate Derivatives
Diethyl hydrazine-1,2-dicarboxylate and its derivatives share the same ester backbone but incorporate hydrazine moieties. These compounds are critical in heterocyclic synthesis:
Key Observations :
Alicyclic Dicarboxylates
Cyclohexene and cyclopentene dicarboxylates differ in ring structure and reactivity:
Key Observations :
- Alicyclic esters (e.g., cyclohexene) are preferred in polymer synthesis due to their electron-donating properties .
- The aromatic iodine derivative is more reactive in electrophilic substitutions compared to alicyclic analogs.
Heterocyclic Dicarboxylates
Indolizine and pyridazine derivatives highlight the role of heterocycles in bioactivity:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
